N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
This compound features a pyrimido[4,5-d]pyrimidine core substituted with a benzo[d][1,3]dioxol-5-yl group, a 4-nitrophenyl moiety, and a thioacetamide linker. Its structural complexity distinguishes it from simpler pyrimidine or benzothiazole derivatives. The fused pyrimidine rings and electron-withdrawing nitro group likely influence its reactivity, solubility, and bioactivity .
Properties
CAS No. |
847190-46-9 |
|---|---|
Molecular Formula |
C23H18N6O7S |
Molecular Weight |
522.49 |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H18N6O7S/c1-27-20-18(22(31)28(2)23(27)32)21(26-19(25-20)12-3-6-14(7-4-12)29(33)34)37-10-17(30)24-13-5-8-15-16(9-13)36-11-35-15/h3-9H,10-11H2,1-2H3,(H,24,30) |
InChI Key |
FSKDHOQRXOGNGH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 469.5 g/mol. The compound features a benzo[d][1,3]dioxole moiety and a tetrahydropyrimido[4,5-d]pyrimidine structure, which are known for their diverse biological activities.
Biological Activity Overview
1. Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown effectiveness against various bacterial strains such as Bacillus subtilis and Escherichia coli . The presence of bulky hydrophobic groups in these compounds often correlates with enhanced antimicrobial activity.
2. Anti-Cancer Activity
In vitro studies have demonstrated that compounds related to this compound exhibit anti-cancer properties. For example, similar compounds have been shown to induce apoptosis in cancer cell lines at specific concentrations . The mechanism often involves the inhibition of critical cellular pathways that lead to tumor growth suppression.
3. Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. In particular, studies on related structures have revealed their ability to inhibit cytochrome P450 enzymes involved in steroid biosynthesis . This inhibition can disrupt the growth of certain pathogens and cancer cells by interfering with their metabolic processes.
Data Table: Biological Activities
| Activity Type | Tested Strains/Cell Lines | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Bacillus subtilis, E. coli | 25 - 50 | Disruption of bacterial cell wall synthesis |
| Anti-Cancer | MCF cell line | 25.72 ± 3.95 | Induction of apoptosis |
| Enzyme Inhibition | Cytochrome P450 (CYP51) | 0.0059 | Competitive inhibition of steroid biosynthesis |
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study exploring the antimicrobial efficacy of benzodioxole derivatives found that compounds with larger hydrophobic substituents exhibited enhanced activity against gram-positive and gram-negative bacteria. Specifically, the compound demonstrated a significant reduction in bacterial growth at concentrations above 25 μg/mL .
Case Study 2: Cancer Cell Apoptosis
In another study focusing on anti-cancer properties, researchers treated MCF cell lines with varying concentrations of related compounds. Flow cytometry results indicated that treatment led to a marked increase in apoptotic cells compared to untreated controls . This suggests a promising avenue for further exploration in cancer therapeutics.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide exhibit significant antibacterial properties. For instance, derivatives of benzo[d][1,3]dioxole have been shown to effectively combat various bacterial infections. These compounds can be administered through different routes including oral and parenteral methods .
Case Study:
In one study, a series of thiazolidine derivatives were synthesized and evaluated for their antibacterial activity against common pathogens. The results demonstrated that certain derivatives exhibited potent inhibition against Gram-positive and Gram-negative bacteria .
Antiviral Properties
The compound's structural features suggest potential antiviral applications. Heterocyclic compounds containing similar motifs have been investigated for their efficacy against viruses such as HIV and HCMV. The presence of the dioxole moiety may enhance the compound's ability to interact with viral proteins or host cell receptors.
Research Findings:
Recent advances in heterocyclic compounds have highlighted their ability to inhibit viral replication in vitro. Compounds with similar structures have shown promise in targeting viral enzymes and preventing the progression of viral infections .
Anticancer Potential
The unique molecular structure of this compound suggests possible anticancer activities. Compounds derived from pyrimidine and dioxole frameworks have been studied for their ability to induce apoptosis in cancer cells.
Case Study:
A study focusing on pyrroloquinoxaline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. These findings indicate that modifications to the core structure could lead to enhanced anticancer activity .
Enzyme Inhibition
This compound may also serve as an enzyme inhibitor due to its potential interaction with specific biological targets. The thioacetamide group can facilitate binding to enzyme active sites.
Research Insights:
Enzyme inhibitors derived from similar chemical classes have been explored for their roles in modulating metabolic pathways associated with diseases such as diabetes and cancer. Such compounds can serve as leads for developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. Pyrimidine-Based Derivatives
- 4-(Benzo[d][1,3]dioxol-5-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (): Shares the benzo[d][1,3]dioxol-5-yl and nitrophenyl groups but lacks the fused pyrimido[4,5-d]pyrimidine core.
N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-nitrophenyl)thio)benzamide (15d) ():
Replaces the pyrimido[4,5-d]pyrimidine core with a benzamide scaffold. The nitro group and thioether linkage are retained, but the absence of the bicyclic structure likely alters binding affinity to targets such as HIV-1 Vif .
2.1.2. Heterocyclic Thioacetamide Derivatives
- Benzothiazole derivatives (): Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide exhibit anti-inflammatory and antibacterial activities.
Bioactivity and Pharmacological Profiles
- Antiviral Activity : Compound 15d () shows structural similarity to the target molecule but lacks the pyrimido[4,5-d]pyrimidine core, which is often associated with kinase or viral protein inhibition. This suggests the target compound may exhibit enhanced antiviral or anticancer activity due to its ability to engage in π-π stacking and hydrogen bonding .
- Anti-inflammatory and Antibacterial Activity : Benzothiazole derivatives () with thioacetamide groups demonstrate moderate bioactivity. The target compound’s nitro group and fused aromatic system may improve potency but could also increase cytotoxicity .
Physicochemical Properties
- Solubility : The nitro group and fused pyrimidine system likely reduce aqueous solubility compared to simpler analogues like 15d (), which has a benzamide scaffold .
- Thermal Stability: Pyrimido[4,5-d]pyrimidine derivatives typically exhibit higher melting points (>250°C) due to rigid aromatic systems, as seen in diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethylimidazo[1,2-a]pyridine-5,6-dicarboxylate (, m.p. 243–245°C) .
Computational and Spectral Comparisons
- Molecular Networking (): Clustering based on MS/MS fragmentation patterns would group the target compound with other nitro-substituted heterocycles, though its unique core may place it in a distinct cluster .
- Similarity Indexing (): Using Tanimoto coefficients, the target compound may show ~60–70% similarity to SAHA (a histone deacetylase inhibitor) due to shared pharmacophores like the nitro group and aromatic systems .
Key Differentiators of the Target Compound
- Structural Complexity: The pyrimido[4,5-d]pyrimidine core provides a planar, electron-deficient system for binding to enzymes or nucleic acids, unlike monocyclic analogues.
- Substituent Effects : The 6,8-dimethyl groups may enhance lipophilicity, while the thioacetamide linker improves metabolic stability compared to ester or amide derivatives .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the tetrahydropyrimido[4,5-d]pyrimidine core in this compound?
- Methodology : The pyrimido[4,5-d]pyrimidine scaffold can be synthesized via cyclocondensation of substituted pyridazine precursors with thiourea or urea under reflux conditions. For example, heating aminocarbonitriles with urea at elevated temperatures (180–200°C) facilitates cyclization to form the dioxo-tetrahydropyrimidine ring system . Key intermediates (e.g., 4-nitrophenyl-substituted maleimides) are often coupled via thioacetamide linkages using glacial acetic acid as a solvent .
- Critical Note : Ensure regioselectivity by optimizing reaction time and temperature, as over-refluxing may lead to byproducts like dithiolanes .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Workflow :
- NMR : Use and NMR to confirm substitution patterns. For instance, the 4-nitrophenyl group typically shows aromatic protons as doublets at δ 8.09–8.06 ppm (J = 8.4 Hz) and the benzo[d][1,3]dioxol-5-yl moiety exhibits singlet peaks for methylenedioxy protons at δ 5.95 ppm .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]) with high-resolution mass spectrometry (HRMS) to verify molecular weight (±0.001 Da tolerance) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing using single-crystal diffraction (e.g., space group , Z = 2) .
Advanced Research Questions
Q. What mechanistic insights explain the electron-withdrawing effects of the 4-nitrophenyl group on the compound’s reactivity?
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the electron density distribution. The nitro group reduces electron density at the pyrimidine core, enhancing electrophilic substitution at the sulfur-linked acetamide position .
- Experimental Validation : Compare reaction rates of nitro-substituted analogs with unsubstituted derivatives in nucleophilic aromatic substitution (SNAr) assays .
Q. How does the thioacetamide linker influence the compound’s binding affinity in enzyme inhibition studies?
- Structure-Activity Relationship (SAR) :
- Replace the thioether (-S-) with oxygen or methylene to assess steric/electronic effects. For example, sulfone analogs (-SO-) may exhibit reduced binding due to increased rigidity .
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., HIV-1 Vif), focusing on hydrogen bonding with the acetamide carbonyl and π-stacking with the benzo[d][1,3]dioxol-5-yl group .
Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays?
- Troubleshooting Framework :
- Solubility : Test solubility in DMSO/PBS mixtures; poor solubility may lead to false negatives. Use dynamic light scattering (DLS) to detect aggregation .
- Metabolic Stability : Perform hepatic microsome assays (e.g., human liver microsomes, 1 mg/mL) to identify rapid degradation pathways (e.g., nitro reduction) .
Experimental Design Considerations
Q. How to optimize reaction yields for the coupling of benzo[d][1,3]dioxol-5-amine with the pyrimidine-thioacetamide intermediate?
- Protocol :
Activate the carboxylic acid (e.g., using EDCI/HOBt in DMF) before coupling with the amine .
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
Purify via column chromatography (SiO, gradient elution) to isolate the product in >85% yield .
Q. What are the critical controls for assessing the compound’s antioxidant activity?
- Assay Design :
- Positive Control : Use ascorbic acid or Trolox in DPPH/ABTS radical scavenging assays.
- Negative Control : Include a solvent-only sample to rule out auto-oxidation artifacts.
- Data Normalization : Express activity as IC (μM) relative to the positive control .
Data Interpretation Guidelines
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Root Cause Analysis :
- Conformational Flexibility : MD simulations (e.g., GROMACS) may reveal unaccounted protein dynamics.
- Protonation States : Adjust ligand protonation (e.g., using MarvinSketch) to match physiological pH .
Q. What statistical methods are appropriate for analyzing dose-response curves in enzyme inhibition studies?
- Approach : Use nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model (Hill slope = 1). Report R > 0.98 for high-confidence IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
